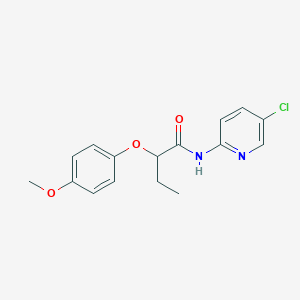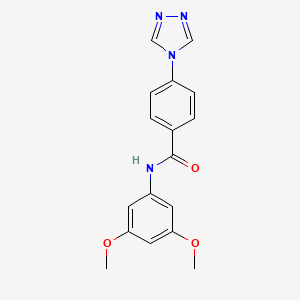![molecular formula C24H32N2O2 B4956465 2-[4-[2-(allyloxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4956465.png)
2-[4-[2-(allyloxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[2-(allyloxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol, commonly known as ABE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABE is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The exact mechanism of action of ABE is not fully understood. However, it has been found to act as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. ABE has also been found to modulate the activity of GABAergic and glutamatergic neurotransmitter systems, which are involved in the regulation of anxiety and depression.
Biochemical and physiological effects:
ABE has been found to have various biochemical and physiological effects. ABE has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, anxiety, and stress. ABE has also been found to decrease the levels of cortisol, a stress hormone. ABE has been found to have anti-inflammatory and analgesic effects, which may be due to its modulation of the immune system.
实验室实验的优点和局限性
ABE has several advantages for lab experiments. ABE is easy to synthesize and purify, making it readily available for research. ABE has also been found to have low toxicity in animal studies. However, ABE has some limitations for lab experiments. ABE has poor solubility in water, which may limit its use in certain experiments. ABE also has a short half-life, which may require frequent dosing in animal studies.
未来方向
There are several future directions for research on ABE. One direction is to further investigate the mechanism of action of ABE and its effects on neurotransmitter systems. Another direction is to study the potential therapeutic applications of ABE in various psychiatric and neurological disorders. Additionally, the development of novel ABE derivatives with improved solubility and pharmacokinetic properties may be an area of future research.
Conclusion:
In conclusion, ABE is a chemical compound with potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. ABE has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. ABE has advantages and limitations for lab experiments, and there are several future directions for research on ABE.
合成方法
ABE can be synthesized through various methods, including the reaction of 2-piperazineethanol with 2-(allyloxy)benzaldehyde and 1-(2-phenylethyl)piperazine in the presence of a catalyst. The resulting product is then reduced to obtain ABE. Another synthesis method involves the reaction of 2-piperazineethanol with 2-(allyloxy)benzyl chloride and 1-(2-phenylethyl)piperazine in the presence of a base. The product is then purified to obtain ABE.
科学研究应用
ABE has been found to have potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. ABE has been studied as a potential treatment for depression, anxiety, and other psychiatric disorders. ABE has also been found to have anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation.
属性
IUPAC Name |
2-[1-(2-phenylethyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-2-18-28-24-11-7-6-10-22(24)19-25-15-16-26(23(20-25)13-17-27)14-12-21-8-4-3-5-9-21/h2-11,23,27H,1,12-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJMYZPDTFLVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCN(C(C2)CCO)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956391.png)

![3-(ethylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4956398.png)


![5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4956416.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B4956453.png)
![N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B4956455.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B4956468.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4956470.png)

![3-({4-[2-(4-bromophenyl)-2-cyanovinyl]phenoxy}methyl)benzoic acid](/img/structure/B4956488.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4956492.png)